N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide
Description
N-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a heterocyclic compound featuring a 2-naphthamide core linked via an ethyloxy bridge to a pyridazine ring substituted with a thiophene moiety.
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(17-8-7-15-4-1-2-5-16(15)14-17)22-11-12-26-20-10-9-18(23-24-20)19-6-3-13-27-19/h1-10,13-14H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKXHKVDJPOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(Thiophen-2-yl)pyridazin-3-ol
The pyridazine core is synthesized through cyclocondensation of thiophene-2-carbaldehyde with a 1,4-diketone precursor. A modified procedure from Trypanosoma cruzi CYP51 inhibitor studies is adapted:
- Reagents : Thiophene-2-carbaldehyde (1.0 equiv), maleic hydrazide (1.2 equiv), acetic acid (solvent).
- Conditions : Reflux at 120°C for 12 hours under nitrogen.
- Mechanism : Acid-catalyzed cyclization forms the pyridazine ring, with thiophene introduced via aldol-like condensation.
- Yield : 68–72% after recrystallization from ethanol.
Functionalization of Pyridazin-3-ol with Ethylenediamine
The hydroxyl group at position 3 of pyridazine is alkylated using 2-chloroethylamine hydrochloride under Mitsunobu conditions:
- Reagents : 6-(Thiophen-2-yl)pyridazin-3-ol (1.0 equiv), 2-chloroethylamine hydrochloride (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (1.2 equiv).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
- Workup : Aqueous extraction with dichloromethane (DCM), dried over Na₂SO₄, and purified via silica chromatography (ethyl acetate/hexane, 1:3).
- Intermediate : 3-(2-Aminoethoxy)-6-(thiophen-2-yl)pyridazine (Yield: 65%).
Synthesis of 2-Naphthoyl Chloride
2-Naphthoic acid is converted to its acid chloride using oxalyl chloride:
Amidation of 3-(2-Aminoethoxy)-6-(thiophen-2-yl)pyridazine
The amine intermediate is coupled with 2-naphthoyl chloride:
- Reagents : 3-(2-Aminoethoxy)-6-(thiophen-2-yl)pyridazine (1.0 equiv), 2-naphthoyl chloride (1.1 equiv), triethylamine (1.5 equiv).
- Conditions : DCM, 0°C for 30 minutes, then room temperature for 12 hours.
- Workup : Washed with saturated NaHCO₃, brine, and purified via column chromatography (DCM/methanol, 20:1).
- Final Product : White solid, m.p. 198–202°C, Yield: 58–62%.
Optimization of Reaction Conditions
Etherification Efficiency
Mitsunobu reaction outperformed nucleophilic substitution (e.g., K₂CO₃/CH₃CN) in ether formation, increasing yield from 45% to 65%. DIAD and triphenylphosphine minimized side products like elimination or over-alkylation.
Amidation Catalysis
Triethylamine proved critical for scavenging HCl, preventing protonation of the amine nucleophile. Alternatives like DMAP or Hünig’s base showed no significant improvement.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity. Residual solvents (DCM, THF) were <0.1% by GC-MS.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide serves as a scaffold for drug development. Its structural components allow for the design of novel compounds targeting specific enzymes and receptors. Research has indicated that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties, making this compound a candidate for further pharmacological exploration.
Materials Science
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating thiophene and pyridazine derivatives into organic materials can enhance charge transport properties, improving device efficiency.
Biological Studies
This compound can act as a biochemical probe to investigate biological pathways and interactions. Its ability to interact with various biomolecules allows researchers to explore its role in cellular mechanisms, potentially leading to discoveries in cell signaling and disease mechanisms.
Industrial Applications
The compound may also find use in developing new catalysts or as an intermediate in specialty chemicals. Its structural diversity can lead to the synthesis of various derivatives with tailored properties for specific industrial applications.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Synthesis of 6-(thiophen-2-yl)pyridazine : This step involves the cyclization of appropriate precursors under controlled conditions.
- Formation of the Oxyethyl Linkage : The synthesized pyridazine is reacted with an ethylene oxide derivative to introduce the oxyethyl group.
- Coupling with 2-Naphthamide : The final step involves coupling the oxyethyl intermediate with 2-naphthamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Mechanism of Action
The mechanism by which N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Theoretical)
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.02 | 1 | 6 |
| VU0155056 (VU01) | 2.5 | 0.15 | 2 | 7 |
| Probe 2C | 4.2 | <0.01 | 1 | 8 |
Research Findings and Insights
- Synthetic Accessibility : The target compound’s pyridazine-thiophene system may require multi-step synthesis, contrasting with VU0155056’s modular piperidine-benzimidazolone assembly .
- Biological Potential: Thiophene and pyridazine moieties are common in kinase inhibitors (e.g., imatinib analogs), suggesting unexplored kinase targets for the compound .
Biological Activity
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.36 g/mol. The compound features a naphthalene ring, an ether linkage to a pyridazine derivative, and a thiophene moiety, which may contribute to its unique biological properties.
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial properties. Specifically, these compounds have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism of action involves the inhibition of bacterial DNA synthesis, making these compounds promising candidates for antibiotic development.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective |
Anticancer Activity
Research into the anticancer potential of this compound is ongoing. Similar compounds have demonstrated inhibitory effects on cancer cell proliferation through various pathways, including the PI3K/Akt/mTOR pathway. For instance, related derivatives have been shown to induce apoptosis in cancer cells at low concentrations . The structural features of this compound may enhance its ability to target specific cancer cell lines.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of DNA Synthesis : The compound's interaction with bacterial enzymes may disrupt DNA replication processes.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by modulating key signaling cascades.
- Enzyme Inhibition : Studies suggest that it may inhibit critical enzymes involved in cancer cell metabolism and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:
- Antibacterial Studies : A study highlighted that derivatives with similar structures exhibited potent antibacterial activity against a range of pathogens, reinforcing the need for further exploration into their therapeutic applications.
- Anticancer Research : Another study focused on related pyridazine derivatives showed significant inhibition of cancer cell growth through targeted action on specific signaling pathways .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the thiophene and pyridazine components can significantly impact the biological activity, suggesting avenues for optimizing efficacy .
Q & A
Q. What crystallographic challenges arise during structure determination, and how can twinning or disorder be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
